molecular formula C12H10N6OS B14803332 (4Z)-4-[2-(4-cyanophenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide

(4Z)-4-[2-(4-cyanophenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide

Cat. No.: B14803332
M. Wt: 286.31 g/mol
InChI Key: NRSMFJDUZMUXFI-UHFFFAOYSA-N
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Description

4-[(4-cyanophenyl)hydrazono]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide is a complex organic compound that belongs to the class of hydrazones and pyrazoles. . The presence of both hydrazone and pyrazole moieties in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-cyanophenyl)hydrazono]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves the reaction of ethyl 3-oxo-2-(2-arylhydrazono)butanoates with thiosemicarbazide . The reaction is carried out in an ethanolic solution and requires refluxing for several hours to ensure complete conversion. The resulting product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(4-cyanophenyl)hydrazono]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted hydrazone and pyrazole derivatives .

Mechanism of Action

The mechanism of action of 4-[(4-cyanophenyl)hydrazono]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-cyanophenyl)hydrazono]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide is unique due to the presence of the cyanophenyl group, which enhances its biological activity and chemical reactivity compared to other similar compounds. This structural feature contributes to its potential as a versatile compound in various scientific research applications .

Properties

Molecular Formula

C12H10N6OS

Molecular Weight

286.31 g/mol

IUPAC Name

4-[(4-cyanophenyl)diazenyl]-5-methyl-3-oxo-1H-pyrazole-2-carbothioamide

InChI

InChI=1S/C12H10N6OS/c1-7-10(11(19)18(17-7)12(14)20)16-15-9-4-2-8(6-13)3-5-9/h2-5,17H,1H3,(H2,14,20)

InChI Key

NRSMFJDUZMUXFI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C(=S)N)N=NC2=CC=C(C=C2)C#N

Origin of Product

United States

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